Mizolastine - 108612-45-9

Mizolastine

Catalog Number: EVT-276016
CAS Number: 108612-45-9
Molecular Formula: C24H25FN6O
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mizolastine is a selective histamine H1 receptor antagonist. [] It is classified as a second-generation antihistamine. [, ] Mizolastine is primarily recognized for its role in antagonizing the effects of histamine, a chemical mediator involved in allergic reactions. [, , ] In scientific research, Mizolastine serves as a valuable tool for investigating histamine pathways, allergic responses, and inflammatory processes. [, , , , ]

Future Directions
  • Further exploration of the anti-inflammatory mechanisms: While some studies indicate the involvement of 5-lipoxygenase inhibition in Mizolastine's anti-inflammatory effects, more research is needed to fully elucidate the molecular mechanisms underlying this activity. [, , , ] Investigating its interactions with specific molecular targets within inflammatory pathways could provide valuable insights.
  • Developing novel drug delivery systems: Exploring novel drug delivery systems, such as the microparticle formulation investigated in one study, could enhance Mizolastine's therapeutic efficacy and duration of action. [] This approach could improve patient compliance and potentially reduce dosing frequency.

Acetyl-salicylic Acid (ASA)

Relevance: In a clinical study examining the UV erythema reducing capacity of different compounds, ASA was found to be effective in suppressing UVB-, UVA-, and combined UVA/UVB-induced erythema [, ]. Notably, a combination of ASA and Mizolastine demonstrated the strongest protective effect against UV erythema development, surpassing the efficacy of indomethacin, another NSAID. This synergistic effect suggests potential benefits of combining Mizolastine with ASA in mitigating UV-induced skin damage.

Cetirizine

Relevance: Cetirizine serves as a relevant comparator to Mizolastine in numerous studies examining antihistamine efficacy. While both drugs demonstrate significant histamine H1 receptor antagonism, studies reveal differences in potency and duration of action [, , , ]. Notably, cetirizine displayed superior activity in suppressing skin reactivity to histamine 24 hours after intake compared to Mizolastine, suggesting a longer duration of action []. This difference in pharmacodynamic profiles underscores the diversity even within the class of second-generation antihistamines.

Clemastine

Relevance: Clemastine served as a positive control in a study investigating the effects of Mizolastine on psychomotor performance and memory in elderly subjects []. Notably, Mizolastine, at a 10 mg dose, did not impair psychomotor performance or memory, contrasting with clemastine, which induced significant impairments in critical flicker fusion and recognition reaction time. This difference highlights the non-sedating profile of Mizolastine compared to first-generation antihistamines like clemastine.

Compound 48/80

Relevance: Compound 48/80 was utilized in various animal models to evaluate the anti-anaphylactic and mast cell stabilizing properties of Mizolastine []. Mizolastine effectively protected rats from lethal shock induced by Compound 48/80 and antagonized the increase in cutaneous capillary permeability caused by its intradermal injection. These findings suggest that Mizolastine's therapeutic effects extend beyond H1 receptor antagonism and may involve modulation of mast cell degranulation.

Dermatophagoides Pteronyssinus & Dermatophagoides Farinae

Relevance: Both mite species were included in a study investigating the combined effect of Mizolastine and Bacillus Calmette-Guérin polysaccharide nucleic acid (BCG-PSN) on patients with chronic idiopathic urticaria []. The study demonstrated that combined therapy significantly reduced the percentage of positive skin prick test reactions to both Dermatophagoides pteronyssinus and Dermatophagoides farinae compared to Mizolastine alone, suggesting a synergistic effect in modulating allergic sensitization.

Dexamethasone

Relevance: Dexamethasone serves as a benchmark comparator to Mizolastine in assessing anti-inflammatory efficacy in various studies [, ]. Notably, in a rat model of arachidonic acid-induced cutaneous inflammation, Mizolastine exhibited a similar time course of response to dexamethasone, albeit with a lower maximal effect []. This finding suggests that while Mizolastine possesses anti-inflammatory properties, its potency may not reach that of potent glucocorticoids like dexamethasone.

Fexofenadine

Relevance: Fexofenadine serves as a relevant comparator to Mizolastine in several studies investigating the efficacy and safety of antihistamines in managing allergic conditions [, , ]. While both drugs demonstrated similar efficacy in relieving symptoms of allergic rhinitis and urticaria, their pharmacokinetic profiles differ significantly []. Understanding these differences is crucial for optimizing treatment regimens and minimizing potential drug interactions.

Histamine

Relevance: As Mizolastine is a selective histamine H1 receptor antagonist, histamine serves as a fundamental compound in understanding its mechanism of action [, , , , , , ]. Numerous studies utilize histamine-induced wheal and flare responses as a model to assess the antihistaminic potency and duration of action of Mizolastine. The ability of Mizolastine to effectively inhibit histamine-mediated responses underscores its primary pharmacological target and therapeutic relevance in allergic conditions.

Indomethacin

Relevance: In a study investigating the UV erythema reducing capacity of different compounds, indomethacin served as a comparator to Mizolastine, ASA, and their combination [, ]. Interestingly, the combination of Mizolastine and ASA demonstrated a more potent effect in suppressing UV erythema development compared to indomethacin, highlighting the potential for improved therapeutic outcomes and reduced side effects with the combined approach.

Interferon-γ (IFN-γ)

Relevance: A study investigated the effects of Mizolastine on human immunocompetent and airway cells, using IFN-γ to stimulate airway epithelial and stromal cells []. The study found that Mizolastine, at a high dose, selectively downregulated the IFN-γ-induced expression of the adhesion molecule CD54 on stimulated stromal cells but not epithelial cells. This finding suggests that Mizolastine may modulate specific inflammatory responses in airway tissues.

Interleukin (IL)-1α, IL-4, IL-5, IL-6, and IL-10

Relevance: These interleukins were investigated in various studies exploring the potential anti-inflammatory mechanisms of Mizolastine [, , , , ]. Mizolastine demonstrated inhibitory effects on the expression of specific ILs in models of allergic contact dermatitis and UV-induced skin inflammation. These findings suggest that Mizolastine's therapeutic benefits may extend beyond its antihistaminic activity and involve modulation of specific inflammatory pathways.

Ketotifen

Relevance: While not directly compared in the provided studies, ketotifen is mentioned as a more potent inhibitor of histamine release compared to Mizolastine in certain animal models of allergic reactions []. This comparison highlights the varying potencies and potential differences in mechanisms of action among antihistamines with mast cell stabilizing properties.

Leukotriene B4 (LTB4) and Leukotriene D4 (LTD4)

Relevance: LTB4 and LTD4 were investigated in studies exploring the potential anti-inflammatory mechanisms of Mizolastine [, ]. Mizolastine was found to inhibit bronchospasm caused by systemic injection of LTD4 and reduce UVB-induced LTB4 production in human dermal fibroblasts, suggesting a potential role in modulating both early and late-phase allergic responses. These findings support the concept of Mizolastine's dual activity as an H1 receptor antagonist and a modulator of the 5-lipoxygenase pathway.

Loratadine

Relevance: Loratadine serves as a primary comparator to Mizolastine in numerous studies investigating the efficacy and safety of antihistamines in managing allergic conditions [, , , , , , , , , , , , ]. While both drugs effectively relieve allergy symptoms, comparative studies highlight subtle differences in their onset and duration of action, as well as potential differences in their influence on specific inflammatory pathways.

Monocyte Chemoattractant Protein-1 (MCP-1) and Monocyte Chemoattractant Protein-3 (MCP-3)

Relevance: A study comparing the inhibitory effects of different antihistamines on chemokine expression in cultured nasal polyps found that Mizolastine significantly inhibited MCP-1 and MCP-3 mRNA expression compared to other antihistamines like cetirizine, loratadine, and fexofenadine []. This finding suggests that Mizolastine may possess unique anti-inflammatory properties by modulating chemokine expression in nasal tissues, potentially contributing to its efficacy in managing allergic rhinitis.

Pyrilamine

Relevance: Pyrilamine served as a comparator to Mizolastine in a study investigating the anti-inflammatory properties of different antihistamines in a rat model of arachidonic acid-induced cutaneous inflammation []. Unlike Mizolastine, pyrilamine, even at high doses, failed to significantly inhibit the inflammatory action of arachidonic acid. This difference suggests distinct anti-inflammatory mechanisms beyond H1 receptor antagonism for Mizolastine.

Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES)

Relevance: RANTES was investigated in a study examining the effects of Mizolastine combined with Dermatophagoides farinae injection on patients with chronic urticaria []. The study demonstrated that the combined therapy significantly reduced serum RANTES levels compared to Mizolastine alone, suggesting a synergistic effect in modulating chemokine expression and potentially contributing to the clinical benefits observed in chronic urticaria.

Serotonin

Relevance: Serotonin was used as a comparator to evaluate the selectivity of Mizolastine's H1 receptor antagonism []. Unlike histamine-induced responses, Mizolastine did not antagonize edema induced by serotonin injection in rats. This finding confirms the selectivity of Mizolastine for H1 receptors over other vasoactive mediators like serotonin.

Terfenadine

Relevance: Terfenadine serves as a relevant comparator to Mizolastine in several studies investigating the efficacy and safety of antihistamines in managing allergic conditions [, , , , ]. While both drugs demonstrated efficacy in relieving allergy symptoms, terfenadine exhibited a higher potential for sedation compared to Mizolastine in animal models [, ]. This difference emphasizes the improved safety profile of second-generation antihistamines like Mizolastine in minimizing sedative side effects.

Source and Classification

Mizolastine is classified as a piperidine derivative and belongs to the category of selective H1 receptor antagonists. It is synthesized from various chemical precursors, with its molecular formula being C_{18}H_{22}ClN_{3}O. The compound has been extensively studied for its pharmacological properties and safety profile in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of mizolastine involves several key steps, primarily focusing on the formation of its piperidine structure. A notable method includes the reaction of 4-piperidone with methylamine to produce 4-methylamino piperidine, followed by a hydrogenation reduction process. This method has been optimized for high yield and purity, emphasizing environmentally friendly practices and simplified post-processing techniques .

  1. Formation of 4-Methylamino Piperidine: Reacting 4-piperidone with methylamine.
  2. Hydrogenation: Using catalysts like Raney nickel or palladium-carbon to facilitate the reduction process.
  3. Final Coupling Reaction: Combining intermediates to form mizolastine under acidic conditions.

This synthesis approach has been noted for its efficiency and cost-effectiveness while maintaining high purity levels .

Molecular Structure Analysis

Structure and Data

Mizolastine's molecular structure features a piperidine ring substituted with various functional groups that contribute to its pharmacological activity. The structural formula can be depicted as follows:

C18H22ClN3O\text{C}_{18}\text{H}_{22}\text{ClN}_{3}\text{O}

The compound exhibits two crystalline forms, Form A and Form B, which differ in their physical properties and stability . These forms can be characterized using techniques such as infrared spectroscopy and X-ray powder diffraction.

Chemical Reactions Analysis

Reactions and Technical Details

Mizolastine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Hydrogenation: Essential for reducing intermediates into the final product.
  • Amido Linkage Hydrolysis: Involves breaking down protective groups under acidic conditions to yield the active compound.
  • Recrystallization: Used to purify mizolastine into its crystalline forms, enhancing stability and bioavailability.

These reactions are crucial in ensuring the compound's efficacy and safety in therapeutic applications .

Mechanism of Action

Process and Data

Mizolastine exerts its pharmacological effects by selectively blocking the histamine H1 receptors in target tissues. This action prevents histamine from binding to these receptors, thereby inhibiting the physiological responses associated with allergic reactions, such as vasodilation, increased vascular permeability, and sensory nerve stimulation.

Research indicates that mizolastine also has additional mechanisms, including:

  • Inhibition of Leukotriene C4 Release: This contributes to its anti-inflammatory effects.
  • Modulation of Cytokine Production: Mizolastine may influence the expression of various cytokines involved in allergic responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 314.84 g/mol
  • Melting Point: Approximately 217 °C
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Mizolastine is stable under standard storage conditions but may degrade under extreme temperatures or humidity.
  • Crystalline Forms: The existence of different crystalline forms affects solubility and bioavailability, which are critical for pharmacological effectiveness .
Applications

Mizolastine is primarily used in clinical settings for:

  • Allergic Rhinitis Treatment: Alleviating symptoms such as sneezing, itching, and nasal congestion.
  • Urticaria Management: Reducing itching and hives associated with chronic urticaria.
  • Research Applications: Studied for its potential roles beyond antihistaminic effects, including anti-inflammatory properties .

Properties

CAS Number

108612-45-9

Product Name

Mizolastine

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one

Molecular Formula

C24H25FN6O

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32)

InChI Key

PVLJETXTTWAYEW-UHFFFAOYSA-N

SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5

Solubility

Soluble in DMSO

Synonyms

Mistalin
Mistamine
mizolastine
Mizolen
Mizollen
SL 85.0324
SL-85.0324
Zolim
Zolistan

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5

Isomeric SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=N5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.